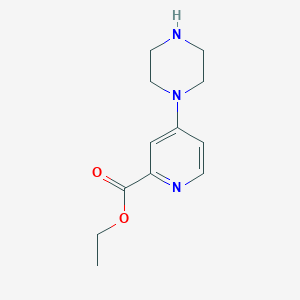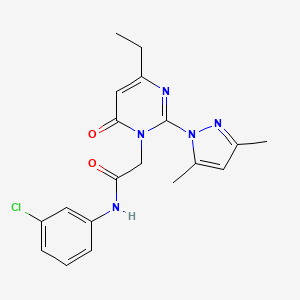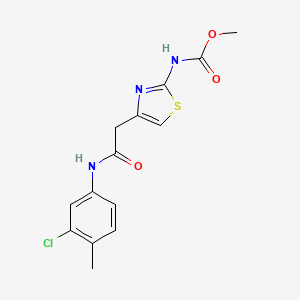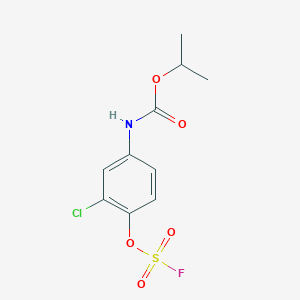![molecular formula C11H10F3NO B2424730 N-[2-Methyl-6-(trifluoromethyl)phenyl]prop-2-enamide CAS No. 2361657-29-4](/img/structure/B2424730.png)
N-[2-Methyl-6-(trifluoromethyl)phenyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-Methyl-6-(trifluoromethyl)phenyl]prop-2-enamide, commonly known as MTFP, is a synthetic compound that has gained significant attention due to its potential applications in scientific research. MTFP belongs to the family of amides and is widely used as a tool to investigate various biological processes.
Mechanism Of Action
MTFP acts as a potent and selective inhibitor of the Kv1.3 potassium channel, which is expressed in various cells, including T cells, B cells, and macrophages. The Kv1.3 channel plays a critical role in the activation and proliferation of immune cells, making it an attractive target for the development of immunomodulatory drugs. MTFP binds to the channel pore and blocks the flow of potassium ions, leading to the depolarization of the cell membrane and the inhibition of cell activation.
Biochemical and Physiological Effects
MTFP has been shown to have various biochemical and physiological effects on cells. MTFP inhibits the proliferation and activation of T cells, which play a critical role in the immune response. MTFP also inhibits the production of cytokines, such as IL-2 and IFN-γ, which are involved in the regulation of immune responses. Moreover, MTFP has been shown to have anti-inflammatory effects and to protect against oxidative stress.
Advantages And Limitations For Lab Experiments
MTFP has several advantages for use in lab experiments. It is a potent and selective inhibitor of the Kv1.3 channel, making it an attractive tool for investigating the role of the channel in various biological processes. Moreover, MTFP has a high affinity for the channel pore, making it a useful probe for studying the structure and function of the channel. However, MTFP has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
Future Directions
MTFP has significant potential for future research in various fields, including immunology, pharmacology, and neuroscience. Future research could focus on developing new analogs of MTFP with improved solubility and reduced toxicity. Moreover, MTFP could be used as a tool to investigate the role of the Kv1.3 channel in various diseases, including autoimmune disorders and cancer. Furthermore, MTFP could be used to develop new immunomodulatory drugs for the treatment of various diseases.
Synthesis Methods
MTFP can be synthesized using various methods, including the Heck reaction, Suzuki coupling, and Sonogashira coupling. The most commonly used method for synthesizing MTFP is the Heck reaction, which involves the reaction of 2-methyl-6-(trifluoromethyl)iodobenzene with acrylamide in the presence of a palladium catalyst. The reaction yields MTFP with high purity and yield.
Scientific Research Applications
MTFP has a wide range of applications in scientific research, particularly in the field of biochemistry and pharmacology. MTFP is used as a tool to investigate the role of various biological processes, including cell signaling, gene expression, and protein-protein interactions. MTFP is also used to study the mechanism of action of various drugs and to identify potential drug targets. Moreover, MTFP has been used to study the structure and function of ion channels, which play a critical role in the regulation of various physiological processes.
properties
IUPAC Name |
N-[2-methyl-6-(trifluoromethyl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO/c1-3-9(16)15-10-7(2)5-4-6-8(10)11(12,13)14/h3-6H,1H2,2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKHYCXJKVKUDGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(F)(F)F)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-Methyl-6-(trifluoromethyl)phenyl]prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-methoxyphenyl)-1-methyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B2424649.png)

![4-butoxy-N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2424651.png)
![(1alpha,5alpha)-Bicyclo[3.2.0]heptane-2,4-dione](/img/structure/B2424653.png)
![1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-(tert-butyl)urea](/img/structure/B2424656.png)
![Methyl 2-[(chloroacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2424657.png)

![7-bromo-1H,2H,3H-pyrazolo[1,5-a]imidazole hydrobromide](/img/structure/B2424660.png)



![Ethyl 1-((2-fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate](/img/structure/B2424668.png)
![(E)-4-(Dimethylamino)-N-[1-(2-methylsulfanylphenyl)propan-2-yl]but-2-enamide](/img/structure/B2424669.png)